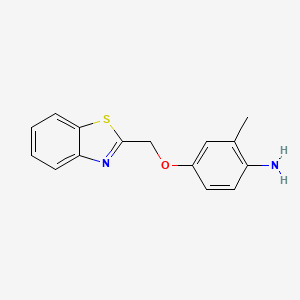

4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

Description

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-10-8-11(6-7-12(10)16)18-9-15-17-13-4-2-3-5-14(13)19-15/h2-8H,9,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRXFBYQWMLHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321855 | |

| Record name | 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661967 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

197364-75-3 | |

| Record name | 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with 2-chloro-1-(2-methylphenoxy)ethanone under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave irradiation, solvent-free conditions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield benzothiazole sulfoxides, while reduction with sodium borohydride can produce dihydrobenzothiazoles .

Scientific Research Applications

Chemical Properties and Structure

BTA-1 is characterized by its unique molecular structure, which includes a benzothiazole moiety attached to a methoxy group and a methylaniline. Its chemical formula is , and it has shown significant properties that make it suitable for various applications, particularly in biological studies.

Fluorescent Probes for Amyloid Deposits

BTA-1 has been identified as a fluorescent derivative of Thioflavin-T, exhibiting high affinity for amyloid deposits, which are associated with neurodegenerative diseases such as Alzheimer's. The binding affinity (Ki) for amyloid beta (Ab40) is reported to be as low as 11 nM, indicating its potential use in diagnostic applications for amyloid-related pathologies .

Anticancer Activity

Research indicates that compounds similar to BTA-1 possess significant anticancer properties. For instance, derivatives of benzothiazole have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapeutics .

Case Study 1: Antitumor Activity Evaluation

A study evaluating the hydrolysis and photolysis of benzothiazole derivatives revealed that certain derivatives exhibit selective cytotoxicity against human cancer cell lines. The results showed that the introduction of specific substituents on the benzothiazole ring can enhance the anticancer activity of these compounds. BTA-1's structure allows it to stabilize reactive intermediates that are crucial for its biological activity .

Case Study 2: Antimicrobial Properties

Another study highlighted the antimicrobial potential of benzothiazole derivatives, where BTA-1 was tested against various bacterial strains. The findings demonstrated that BTA-1 exhibits significant antimicrobial activity, which could be leveraged for developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer applications, it can induce apoptosis by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

2-(4-Methoxyphenyl)benzothiazole

- Molecular Formula: C₁₄H₁₁NOS

- Key Differences : Lacks the methyl group on the aniline ring and the methoxy linker between benzothiazole and aniline.

- Synthesis : Microwave-assisted, solvent-free method using silica gel (94% yield, m.p. 393 K) .

4-(5-Fluoro-benzothiazol-2-yl)-2-methylaniline (5F 203)

- Molecular Formula : C₁₄H₁₁FN₂S

- Key Differences : Fluorine substitution on the benzothiazole enhances antitumor activity by improving aryl hydrocarbon receptor (AhR) binding .

- Activity : Exhibits potent antitumor effects (e.g., IC₅₀ < 1 µM in breast cancer cell lines) due to AhR-mediated mechanisms .

4-(6-Methylbenzothiazol-2-yl)aniline

- Molecular Formula : C₁₃H₁₂N₂S

- Key Differences : Direct benzothiazole-aniline linkage without the methoxy group.

- Applications : Used as a diazo component in azo dyes, suggesting utility in industrial chemistry .

4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Physicochemical Properties

| Property | 4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline | 2-(4-Methoxyphenyl)benzothiazole | 5F 203 |

|---|---|---|---|

| Molecular Weight (g/mol) | 240.32 | 241.30 | 258.31 |

| Melting Point | Not reported | 393 K | Not reported |

| Predicted CCS (Ų, [M+H]+) | 150.6 | Not available | Not available |

| Key Functional Groups | Methoxy linker, 2-methylaniline | Methoxyphenyl, benzothiazole | Fluoro-benzothiazole, 2-methylaniline |

Substituent Effects on Bioactivity

Biological Activity

4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a methoxy group and a methylaniline structure. This unique arrangement contributes to its biological activity, as benzothiazole derivatives are often associated with significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds within the benzothiazole family exhibit notable antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis. For instance, studies have shown that derivatives of benzothiazole can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 50 |

| Benzothiazole derivative X | S. aureus | 18 | 25 |

| Benzothiazole derivative Y | P. aeruginosa | 20 | 10 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. The compound has been shown to induce apoptosis in cancer cells by interfering with critical cellular pathways such as the AKT and ERK signaling pathways. In vitro studies demonstrated that it significantly inhibited the proliferation of cancer cell lines like A431 and A549 .

Case Study: In Vitro Evaluation

In a study assessing the anticancer effects of several benzothiazole derivatives, compound B7 (closely related to our compound) exhibited a concentration-dependent inhibition of cell proliferation in A431 cells, achieving an IC50 value of approximately 2 µM. This suggests that modifications in the benzothiazole structure can enhance its anticancer efficacy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound inhibits enzymes critical for bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Mechanism : It promotes apoptosis through the activation of pro-apoptotic factors and inhibition of anti-apoptotic signals within cancer cells.

Synthesis and Evaluation

A series of studies have synthesized various benzothiazole derivatives to evaluate their biological activities. Notably, compounds with modifications at specific positions on the benzothiazole ring showed enhanced activity against both bacterial strains and cancer cell lines .

Table 2: Summary of Research Findings on Benzothiazole Derivatives

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline, and how can reaction efficiency be improved?

- Methodological Answer : A common approach involves coupling benzothiazole derivatives with substituted anilines. For example, refluxing substituted benzaldehydes with aminotriazoles in ethanol under acidic conditions (5 drops glacial acetic acid) for 4 hours yields intermediates that can be further functionalized . To improve efficiency:

- Key Parameters :

| Parameter | Value |

|---|---|

| Solvent | Absolute ethanol |

| Catalyst | Glacial acetic acid |

| Reaction Time | 4 hours |

| Temperature | Reflux (~78°C) |

- Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction time.

- Employ alternative catalysts (e.g., p-toluenesulfonic acid) for higher yields.

- Monitor intermediates via TLC or HPLC to minimize side products.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for benzothiazole and aniline moieties) and methoxy/methyl groups (δ 3.0–4.5 ppm). Compare with analogs like 4-methoxy-2-methylaniline .

- IR : Confirm C-O-C (1250–1050 cm⁻¹) and NH₂ (3350–3300 cm⁻¹) stretches.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₅H₁₃N₂OS: theoretical m/z 293.0749).

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Hazard Mitigation :

- Wear PPE (gloves, lab coat, goggles) due to potential skin/eye irritation, as seen in structurally similar 2-(benzotriazol-2-yl)aniline .

- Use fume hoods to avoid inhalation of fine particles.

- Store in airtight containers away from light to prevent degradation.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in structural assignments?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Determine bond lengths and angles (e.g., benzothiazole C-S bond ~1.74 Å; C-O-C angle ~118°). Compare with published analogs like 6-fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole (monoclinic P21/c, a = 7.97 Å, b = 16.43 Å) .

- Data Interpretation :

- Validate intramolecular hydrogen bonding (e.g., NH₂⋯O interactions).

- Use software (e.g., SHELX, Olex2) for refinement and disorder modeling.

Q. What computational methods are suitable for predicting biological interactions?

- Methodological Answer :

- Docking Studies : Screen against targets like DNA or kinases using AutoDock Vina. Compare with 3-benzoyl-4-hydroxy-2-methylbenzothiazine-DNA interactions .

- Quantum Calculations :

- Perform DFT (B3LYP/6-31G*) to optimize geometry and calculate frontier orbitals (HOMO/LUMO).

- Analyze electrostatic potential maps to predict nucleophilic/electrophilic sites.

Q. How can conflicting bioactivity data be resolved across studies?

- Methodological Answer :

- Case Study : If one study reports antimicrobial activity while another does not:

- Variables to Check :

| Factor | Impact |

|---|---|

| Purity | ≥97% (validate via HPLC) |

| Solvent | DMSO vs. ethanol (solubility effects) |

| Assay Conditions | pH, temperature, bacterial strain |

- Statistical Analysis : Use ANOVA or Tukey’s test to compare replicates.

Q. What strategies enhance regioselectivity in benzothiazole functionalization?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to guide coupling reactions.

- Catalytic Systems : Use Pd/Cu catalysts for Suzuki-Miyaura cross-coupling, as seen in 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives .

- Protection/Deprotection : Temporarily block NH₂ with tert-butoxycarbonyl (Boc) to prevent side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.